molecular formula C22H24N2O4 B2953065 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide CAS No. 851404-27-8

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide

Cat. No. B2953065
CAS RN: 851404-27-8
M. Wt: 380.444
InChI Key: NIOBZMNIPIWYRR-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide, also known as DMQA, is a chemical compound that has been widely studied for its potential therapeutic applications. DMQA belongs to the class of quinoline derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

Anion Coordination and Molecular Self-Assembly

Research into similar amide derivatives reveals their potential in anion coordination and molecular self-assembly. For instance, derivatives like N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibit tweezer-like geometries and facilitate the formation of channel-like structures through self-assembly, mediated by weak C–H⋯π and C–H⋯O interactions (Kalita & Baruah, 2010). Such characteristics suggest that related compounds, including N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide, could be explored for creating novel molecular assemblies with potential applications in nanotechnology and materials science.

Crystal Engineering and Host-Guest Chemistry

Quinoline derivatives with amide bonds have been studied for their structural properties and potential in crystal engineering and host-guest chemistry. Investigations into co-crystals and salts formed by these derivatives reveal their ability to engage in intricate molecular interactions, leading to diverse crystal structures (Karmakar, Kalita, & Baruah, 2009). This opens avenues for utilizing N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide in the design of new crystalline materials with specific properties, such as enhanced stability, porosity, or optical activity.

Molecular Sensing and Chemosensors

The study of quinoline-based amides extends to their application in molecular sensing and the development of chemosensors. For example, derivatives have been synthesized for the selective detection of metal ions in aqueous solutions and biological systems, highlighting their potential as chemosensors (Park et al., 2015). Given the structural similarities, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide could be explored for its applicability in detecting specific ions or molecules, contributing to environmental monitoring, biomedical diagnostics, and the development of smart materials.

Fluorescence and Photophysical Properties

The photophysical properties of quinoline-based amides, including fluorescence behaviors upon interaction with various chemical entities, have been extensively studied. These compounds exhibit significant changes in fluorescence upon protonation or interaction with guest molecules, offering potential applications in fluorescence-based sensors and imaging agents (Karmakar, Sarma, & Baruah, 2007). Research into N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide could further expand the toolkit of fluorescent probes for biological and chemical analyses.

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-14-5-4-6-15(11-14)12-20(25)23-10-9-16-13-17-18(27-2)7-8-19(28-3)21(17)24-22(16)26/h4-8,11,13H,9-10,12H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOBZMNIPIWYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide

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